5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride

Catalog No.
S525666
CAS No.
18059-99-9
M.F
C18H19ClN2O
M. Wt
314.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino...

CAS Number

18059-99-9

Product Name

5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride

IUPAC Name

N-methyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylideneamino)oxyethanamine;hydrochloride

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

InChI

InChI=1S/C18H18N2O.ClH/c1-19-12-13-21-20-18-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)18;/h2-11,19H,12-13H2,1H3;1H

InChI Key

MZTHMUGFMPRTIK-UHFFFAOYSA-N

SMILES

CNCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

solubility

Soluble in DMSO

Synonyms

5H-dibenxo(a,d)cyclohepten-5-one O-(2-(methylamino)ethyl)oxime, demexiptiline, demexiptiline hydrochloride

Canonical SMILES

C[NH2+]CCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31.[Cl-]

The exact mass of the compound Deparon is 314.1186 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride is a chemical compound characterized by its complex bicyclic structure. It features a dibenzo[a,d]cycloheptene core, which is a fused ring system that contributes to its unique properties. The compound has the molecular formula C₁₈H₁₉ClN₂O and a CAS number of 18059-99-9. Its hydrochloride form indicates the presence of a chloride ion, which can enhance solubility in aqueous solutions .

Typical for oximes and substituted cycloheptenes. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the oxime group can be hydrolyzed to yield the corresponding carbonyl compound.
  • Reduction: The oxime can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: The presence of the methylamino group allows for potential condensation reactions, forming new C-N bonds with aldehydes or ketones.

Research indicates that compounds similar to 5H-dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride exhibit various biological activities, including:

  • Antidepressant Effects: Some derivatives have shown promise in treating depression by modulating neurotransmitter levels.
  • Neuroprotective Properties: The compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial Activity: Certain analogs have demonstrated antimicrobial properties against various pathogens.

The synthesis of 5H-dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride typically involves several steps:

  • Formation of Dibenzo[a,d]cycloheptenone: Starting from suitable precursors, the dibenzo[a,d]cycloheptenone structure is synthesized through cyclization reactions.
  • Oxime Formation: The ketone is then reacted with hydroxylamine to form the oxime derivative.
  • Methylamino Substitution: A methylaminoethyl group is introduced via nucleophilic substitution.
  • Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form, enhancing solubility and stability .

5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride has potential applications in various fields:

  • Pharmaceutical Research: As a lead compound for developing new antidepressants or neuroprotective agents.
  • Chemical Probes: Used in biochemical assays to study enzyme activity or receptor interactions.
  • Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies suggest potential interactions with neurotransmitter receptors, particularly those involved in mood regulation. Additionally, its oxime group may participate in hydrogen bonding with biomolecules, influencing its pharmacological profile. Further research is needed to elucidate these interactions fully .

Several compounds share structural similarities with 5H-dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Properties
Demexiptiline hydrochlorideDibenzo[a,d]cyclohepteneAntidepressant properties
5H-Dibenzo[b,e]cyclohepten-5-oneDibenzo[b,e]cyclohepteneNeuroprotective effects
1-Amino-2-methylbenzene oximeAromatic oximeAntimicrobial activity

Uniqueness

5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride stands out due to its specific bicyclic structure combined with the methylamino substitution, potentially offering distinct pharmacological effects not found in other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

314.1186

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ULT22161QA

Related CAS

24701-51-7 (Parent)

Other CAS

18059-99-9

Wikipedia

Demexiptiline hydrochloride

Dates

Last modified: 04-14-2024
1: CAPRIE Steering Committee. A randomised, blinded, trial of clopidogrel versus aspirin in patients at risk of ischaemic events (CAPRIE). CAPRIE Steering Committee. Lancet. 1996 Nov 16;348(9038):1329-39. PubMed PMID: 8918275.
2: Tomson D, Lessert C, Luthi I, Mazzolai L, Depairon M. [Lymphatic vascular pathologies: contribution of lympho-fluoroscopy]. Rev Med Suisse. 2015 Feb 4;11(460):362-5. French. PubMed PMID: 25854047.
3: Yerly P, Marquès-Vidal P, Owlya R, Eeckhout E, Kappenberger L, Darioli R, Depairon M. The atherosclerosis burden score (ABS): a convenient ultrasound-based score of peripheral atherosclerosis for coronary artery disease prediction. J Cardiovasc Transl Res. 2015 Mar;8(2):138-47. doi: 10.1007/s12265-015-9617-5. Epub 2015 Mar 14. PubMed PMID: 25771948.
4: Calanca L, Alatri A, Depairon M, Engelberger RP, Mazzolai L. [Non atherosclerotic arterial disease of lower limbs]. Rev Med Suisse. 2015 Feb 4;11(460):352, 354-6. French. PubMed PMID: 25854045.
5: Krieger Caroline, Roessingh Ade B, Depairon M, El Ezzi O, Hohlfeld J, Raffoul W, Qanadli SD, Mazzolai L. [Vascular anomalies]. Rev Med Suisse. 2015 Feb 4;11(460):357-61. French. PubMed PMID: 25854046.
6: Calanca L, Depairon M, Tribout B, Aebischer N, Burnier M, Fellmann F, Lazor R, Mazzolai L. [Rare vascular diseases]. Rev Med Suisse. 2014 Feb 5;10(416):347-50, 352. French. PubMed PMID: 24624629.
7: Glauser F, Mazzolai L, Darioli R, Depairon M. Interaction between widening of diameter of abdominal aorta and cardiovascular risk factors and atherosclerosis burden. Intern Emerg Med. 2014 Jun;9(4):411-7. doi: 10.1007/s11739-013-0941-y. Epub 2013 Apr 9. PubMed PMID: 23568317.
8: Erdmann A, Alatri A, Engelberger RP, Depairon M, Calanca L, Mazzolai L. [Suspicion of lower limb deep vein thrombosis: update on diagnosis and treatment]. Rev Med Suisse. 2015 Feb 4;11(460):337-41. French. Erratum in: Rev Med Suisse. 2015 Feb 18;11(462):475. PubMed PMID: 25854042.
9: Zingg S, Collet TH, Locatelli I, Nanchen D, Depairon M, Bovet P, Cornuz J, Rodondi N. Associations Between Cardiovascular Risk Factors, Inflammation, and Progression of Carotid Atherosclerosis Among Smokers. Nicotine Tob Res. 2016 Jun;18(6):1533-8. doi: 10.1093/ntr/ntv255. Epub 2015 Nov 16. PubMed PMID: 26574552.
10: Tomson D, Lessert C, Klumbach D, Mazzolai L, Depairon M. [Lymphatic disorders and prevention of their complications]. Rev Med Suisse. 2012 Feb 8;8(327):315-6, 318-9. French. PubMed PMID: 22393652.
11: Krähenbühl SM, Depairon M, Faure M, Vietti Violi N, Applegate LA, Raffoul W. Sildenafil as a therapeutic option for digital ischemic ulceration: case report. J Hand Surg Am. 2015 May;40(5):890-3. doi: 10.1016/j.jhsa.2015.01.041. Epub 2015 Mar 25. PubMed PMID: 25817752.
12: Glauser F, Codreanu A, Tribout B, Mazzolai L, Depairon M. [Prevention of chronic venous disease: which advice for our patients?]. Rev Med Suisse. 2012 Feb 8;8(327):306-8, 310. French. PubMed PMID: 22393650.
13: Depairon M, Vuagnat H. [Ulcer management--a multidisciplinary approach]. Praxis (Bern 1994). 2008 Feb 20;97(4):165. French. PubMed PMID: 18548794.
14: Marques-Vidal P, Imsand D, Kayoumi A, Kern P, Mazzolai L, Depairon M. [Quality of life in patients traited for primary superficial venous insufficiency]. Praxis (Bern 1994). 2012 May 9;101(10):645-50. doi: 10.1024/1661-8157/a000938. French. PubMed PMID: 22565555.
15: Depairon M, Pittet L, Paillex R, Klumbach D, Mazzolai L. [To live with lymphedema: present and future]. Rev Med Suisse. 2009 Feb 4;5(189):299-302. French. PubMed PMID: 19271645.
16: Depairon M, Hayoz D, Darioli R. [Early detection of atherosclerosis]. Rev Med Suisse. 2006 Feb 1;2(51):330-2, 335-6. Review. French. PubMed PMID: 16512004.
17: Fumeaux J, Depairon M, Mazzolai L. [Vascular diseases: what screening could be done in the office?]. Rev Med Suisse. 2008 Feb 6;4(143):336-8, 340-2. Review. French. PubMed PMID: 18386669.
18: Depairon M. [Anatomy and physiopathology of venous system]. Praxis (Bern 1994). 2006 Mar 22;95(12):451-3. Review. French. PubMed PMID: 16602218.
19: Codreanu A, Calanca L, Glauser F, Corpataux JM, Qanadli S, Mazzolai L, Depairon M. [Vascular follow up in patients suffering from peripheral arterial disease and undergoing revascularization]. Rev Med Suisse. 2012 Feb 8;8(327):324-7. French. PubMed PMID: 22393654.
20: Depairon M, Lapière CM. [Prognosis and prevention of white atrophy]. Phlebologie. 1986 Jul-Sep;39(3):617-20. French. PubMed PMID: 3786435.

Explore Compound Types